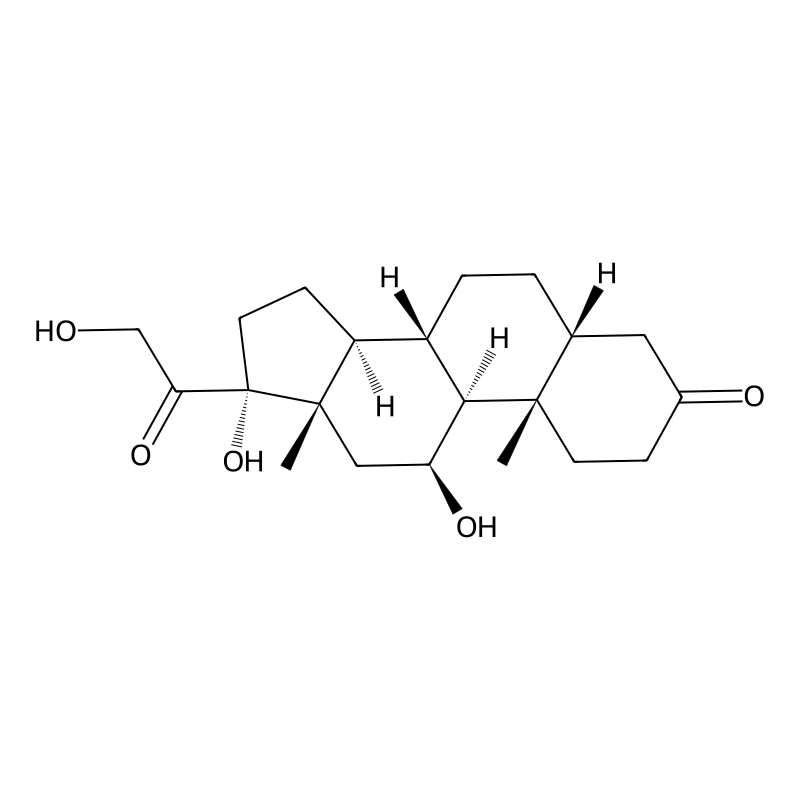Dihydrocortisol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Research on THF's Biological Activity
While cortisol is well-studied for its diverse biological functions, research on THF is ongoing and evolving. Scientists are investigating the potential roles of THF in various biological processes, including:
- Mineralocorticoid activity: THF exhibits weak mineralocorticoid activity, which influences electrolyte and blood pressure balance. However, its specific role and physiological significance compared to other mineralocorticoids like aldosterone require further exploration. Source: European Journal of Endocrinology:
- Neurosteroidogenesis: THF may play a role in the production of neurosteroids within the brain. These neurosteroids modulate various neural functions, and research is ongoing to understand THF's potential contribution to this process. Source: Frontiers in Neuroscience:
- Metabolism and excretion: THF is a major metabolite of cortisol and is primarily excreted in the urine. Studying its metabolism and excretion pathways can provide insights into cortisol's overall metabolic fate and potential biomarkers for cortisol-related conditions. Source: The Journal of Clinical Endocrinology & Metabolism:
Dihydrocortisol, also known as 5beta-dihydrocortisol, is a 17alpha-hydroxy-C21-steroid derived from cortisol . Its chemical formula is C21H32O5, indicating that it has two additional hydrogen atoms compared to cortisol (C21H30O5) . The primary structural difference between dihydrocortisol and cortisol is the reduction of the 4-5 double bond in the A-ring of the steroid nucleus .
- Oxidation: Dihydrocortisol can potentially undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.
- Reduction: The ketone group at C-3 position may be reduced to form a secondary alcohol.
- Esterification: The hydroxyl groups in dihydrocortisol can participate in esterification reactions with various acids.
- Epoxidation: Although dihydrocortisol lacks the 4-5 double bond, other unsaturated regions in the molecule could potentially undergo epoxidation reactions similar to those observed in cortisol derivatives .
Similar Compounds: Comparison and Uniqueness
Dihydrocortisol belongs to a family of steroid compounds that are structurally and functionally related. Some similar compounds include:
- Cortisol (Hydrocortisone): The parent compound from which dihydrocortisol is derived. Cortisol has a 4-5 double bond in the A-ring, which is reduced in dihydrocortisol .
- Cortisone: An inactive metabolite of cortisol, which lacks the 11β-hydroxyl group .
- Tetrahydrocortisol: A further reduced metabolite of cortisol .
- Prednisolone: A synthetic glucocorticoid with higher potency than cortisol .
- Dexamethasone: Another synthetic glucocorticoid with even higher potency than prednisolone .
Dihydrocortisol's uniqueness lies in its intermediate structure between cortisol and its more reduced metabolites. The reduction of the 4-5 double bond likely affects its binding to glucocorticoid receptors and its metabolism, potentially resulting in different pharmacokinetic and pharmacodynamic properties compared to cortisol and other related compounds.








